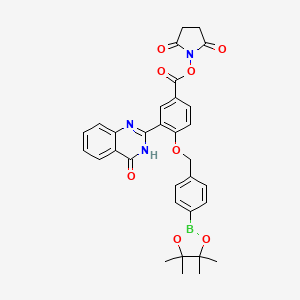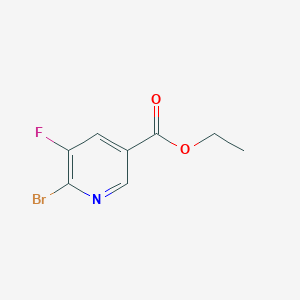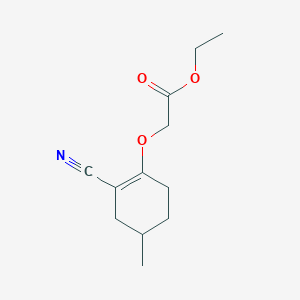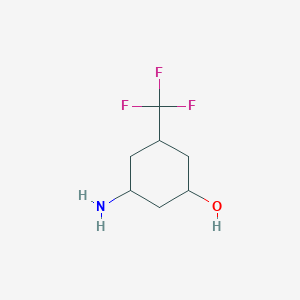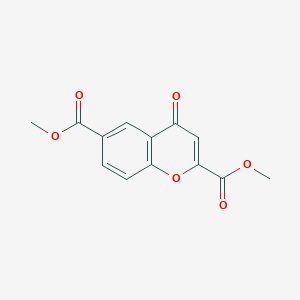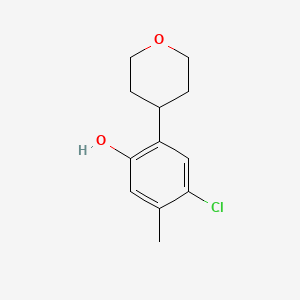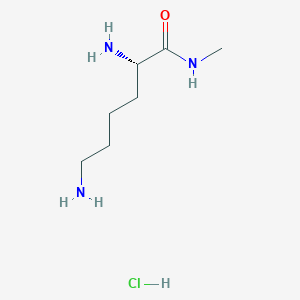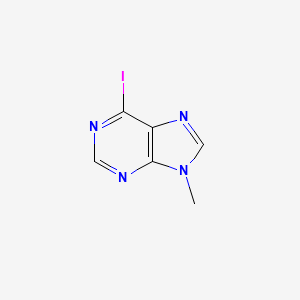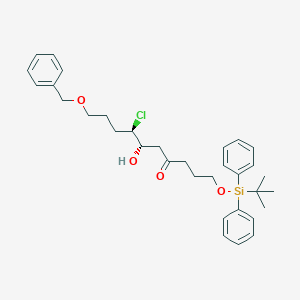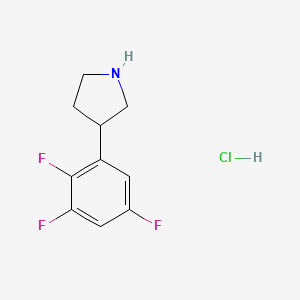
3-(2,3,5-Trifluorophenyl)pyrrolidine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N and a molecular weight of 237.65 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a trifluorophenyl group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,3,5-trifluorobenzaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of 3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to obtain the desired quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The pyrrolidine ring contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride
- 3-(2,3,4-Trifluorophenyl)pyrrolidine hydrochloride
- 3-(2,3,6-Trifluorophenyl)pyrrolidine hydrochloride
Uniqueness
3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct chemical and biological properties. This positioning enhances its reactivity and selectivity in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H11ClF3N |
|---|---|
Molecular Weight |
237.65 g/mol |
IUPAC Name |
3-(2,3,5-trifluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-7-3-8(6-1-2-14-5-6)10(13)9(12)4-7;/h3-4,6,14H,1-2,5H2;1H |
InChI Key |
OIHUVVMAPGXDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C(=CC(=C2)F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


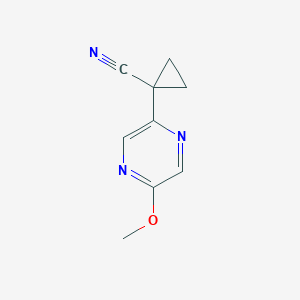
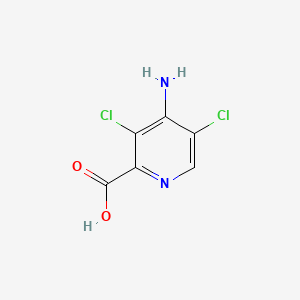
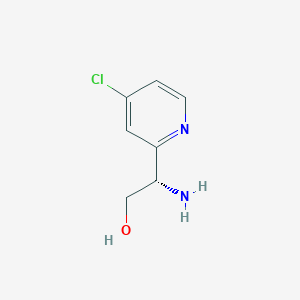
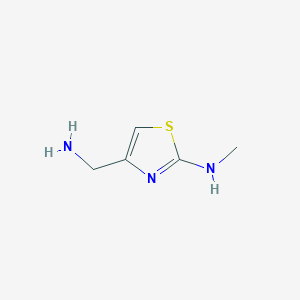
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
